molecular formula C14H14N6O B1467604 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide CAS No. 1374509-58-6

4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide

Cat. No.: B1467604
CAS No.: 1374509-58-6
M. Wt: 282.3 g/mol
InChI Key: HVZBYHRVMCZSJL-UHFFFAOYSA-N
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Description

4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is a complex organic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class This compound features a pyrazole ring fused to a triazine ring, with methyl and phenyl substituents enhancing its chemical properties

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can significantly influence the compound’s efficacy and stability. For instance, pH variations may alter its solubility or reactivity. Additionally, exposure to light, humidity, or oxidative conditions could impact its chemical integrity.

Biochemical Analysis

Biochemical Properties

4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can lead to altered phosphorylation states of target proteins, thereby modulating cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce cytotoxicity in various cancer cell lines, including colon, breast, and lung carcinoma cells . The compound influences cell signaling pathways, leading to apoptosis or programmed cell death. Additionally, it affects gene expression and cellular metabolism, further contributing to its cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, it has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and subsequent apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition. At higher doses, toxic or adverse effects have been observed, including damage to normal tissues . These threshold effects highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications can influence its localization, further modulating its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require heating and the use of catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted pyrazolo[5,1-c][1,2,4]triazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: It has been studied for its potential biological activity, including antimicrobial and antitumor properties. Research is ongoing to explore its effects on various biological targets.

Medicine: The compound shows promise in drug discovery and development. Its pharmacological properties are being investigated for potential therapeutic applications.

Industry: In the chemical industry, it is used in the production of advanced materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

  • 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

  • 8-Phenylpyrazolo[5,1-c][1,2,4]triazine derivatives

Uniqueness: 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide stands out due to its specific substituents and the resulting chemical properties

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique chemical properties make it a valuable compound for further exploration and development.

Properties

IUPAC Name

4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-8-11(10-6-4-3-5-7-10)13-18-17-12(14(21)16-15)9(2)20(13)19-8/h3-7H,15H2,1-2H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZBYHRVMCZSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129861
Record name Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4,7-dimethyl-8-phenyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374509-58-6
Record name Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4,7-dimethyl-8-phenyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4,7-dimethyl-8-phenyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
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Reactant of Route 6
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4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide

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